1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine
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Overview
Description
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are widely recognized for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a phenyl ring substituted with chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with a suitable halogenated aromatic compound. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction might involve hydrogenation using palladium on carbon as a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the trifluoromethyl group can act as an electron-withdrawing group, facilitating the reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable scaffold for designing drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as a serotonergic agent.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a serotonergic releasing agent, influencing serotonin levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives such as 1-(4-(trifluoromethyl)phenyl)piperazine (pTFMPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). These compounds share similar structural features but differ in the position of the substituents on the phenyl ring . The unique combination of chlorine and trifluoromethyl groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial processes. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research and development.
Properties
CAS No. |
888327-52-4 |
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Molecular Formula |
C11H12ClF3N2 |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-8(17-5-3-16-4-6-17)1-2-9(10)11(13,14)15/h1-2,7,16H,3-6H2 |
InChI Key |
IFMFEHFWMSDRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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